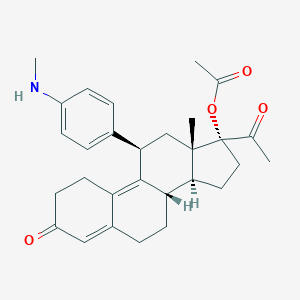

N-Desmethyl ulipristal acetate

Description

BenchChem offers high-quality N-Desmethyl ulipristal acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Desmethyl ulipristal acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(8S,11R,13S,14S,17R)-17-acetyl-13-methyl-11-[4-(methylamino)phenyl]-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H35NO4/c1-17(31)29(34-18(2)32)14-13-26-24-11-7-20-15-22(33)10-12-23(20)27(24)25(16-28(26,29)3)19-5-8-21(30-4)9-6-19/h5-6,8-9,15,24-26,30H,7,10-14,16H2,1-4H3/t24-,25+,26-,28-,29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQCANMLYXHZIRW-GCNJZUOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CC(C3=C4CCC(=O)C=C4CCC23)C5=CC=C(C=C5)NC)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H](C3=C4CCC(=O)C=C4CC[C@@H]23)C5=CC=C(C=C5)NC)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H35NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159681-66-0 | |

| Record name | N-Desmethyl Ulipristal Acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Monograph: Pharmacodynamics and Safety Profiling of N-Desmethyl Ulipristal Acetate (CDB-3877)

Topic: Pharmacodynamics of N-Desmethyl Ulipristal Acetate Metabolite (CDB-3877) Content Type: Technical Monograph Audience: Researchers, Senior Scientists, and Drug Development Leads

Executive Summary

Ulipristal acetate (UPA, CDB-2914) is a selective progesterone receptor modulator (SPRM) widely utilized in reproductive medicine. While the parent compound drives primary efficacy, its pharmacodynamic profile is inextricably linked to its primary active metabolite: 17α-acetoxy-11β-[4-N-methylamino-phenyl]-19-norpregna-4,9-diene-3,20-dione , commonly known as N-desmethyl ulipristal acetate or CDB-3877 .

This guide provides a rigorous technical analysis of CDB-3877, differentiating its receptor selectivity from the parent compound and elucidating its role in the therapeutic window. Furthermore, we address the critical safety signal regarding drug-induced liver injury (DILI), linking it to downstream metabolic activation pathways.

Molecular Characterization & Metabolic Pathway

Structural Identity

CDB-3877 retains the core 19-norprogesterone steroid scaffold of the parent but lacks one methyl group on the dimethylamino-phenyl ring at the 11β-position. This demethylation is mediated primarily by CYP3A4 .

-

Parent (UPA/CDB-2914): 11β-[4-(N,N-dimethylamino)phenyl]...[1]

-

Metabolite (CDB-3877): 11β-[4-(N-methylamino)phenyl]...

Metabolic Cascade and Bioactivation

The conversion of UPA to CDB-3877 is the first step in a metabolic cascade that dictates both efficacy and toxicity. While CDB-3877 is pharmacologically active and contributes to the therapeutic effect, further oxidation can lead to the formation of reactive intermediates implicated in hepatocellular toxicity.

Figure 1: Metabolic pathway of Ulipristal Acetate, highlighting the formation of the active metabolite CDB-3877 and the divergence toward potential reactive intermediates.

Pharmacodynamic Profile[1][3][4][5]

Receptor Selectivity and Affinity

The clinical utility of SPRMs lies in their ability to modulate the Progesterone Receptor (PR) while minimizing off-target effects on the Glucocorticoid Receptor (GR). CDB-3877 maintains high affinity for PR but exhibits a dissociated profile regarding GR compared to mifepristone.

Key Insight: The metabolite CDB-3877 is equipotent to the parent UPA in antiprogestational activity but possesses significantly reduced antiglucocorticoid activity compared to mifepristone, widening the safety margin for cortisol-related side effects.

Table 1: Comparative Binding and Functional Potency

| Compound | Target Receptor | Relative Binding Affinity (RBA) | Functional Potency (IC50) | Assay Context |

| CDB-3877 | PR-A / PR-B | High (~100% of Parent) | ~1.0 nM | Inhibition of R5020-induced Alk.[2] Phos. |

| UPA (Parent) | PR-A / PR-B | High (Reference) | ~1.0 nM | Inhibition of R5020-induced Alk. Phos. |

| Mifepristone | GR | High | ~10 nM | Inhibition of Dex-induced transcription |

| CDB-3877 | GR | Reduced | ~1000 nM | Inhibition of Dex-induced transcription |

Data synthesized from Attardi et al. (2004) and related regulatory filings.

Mechanism of Action (SPRM Activity)

CDB-3877 acts as a competitive antagonist in the presence of progesterone. In tissues like the endometrium and pituitary, it suppresses progesterone-mediated gene transcription.

-

Endometrium: Induces PAEC (Progesterone Receptor Modulator Associated Endometrial Changes), a benign, reversible histologic alteration.

-

Pituitary: Inhibits the LH surge, delaying ovulation.

Experimental Methodologies (Self-Validating Protocols)

To rigorously assess the pharmacodynamics of CDB-3877, researchers must employ assays that distinguish between simple binding and functional transcriptional modulation.

Protocol A: Competitive Receptor Binding Assay

Purpose: To determine the physical affinity (Ki) of CDB-3877 for PR and GR.

Causality & Logic: We use a radiolabeled ligand with known high affinity ([3H]-Progesterone or [3H]-Dexamethasone) and measure the ability of non-labeled CDB-3877 to displace it.

-

Preparation: Harvest cytosolic fractions from receptor-rich tissues (e.g., rabbit uterus for PR, rabbit thymus for GR) or use recombinant human receptors expressed in Sf9 cells.

-

Incubation: Incubate cytosol with [3H]-Ligand (~5 nM) and increasing concentrations of CDB-3877 (10^-10 M to 10^-5 M) for 18h at 4°C.

-

Control: Non-specific binding determined by adding 100-fold excess of unlabeled progesterone/dexamethasone.

-

-

Separation: Terminate reaction using dextran-coated charcoal to strip unbound ligand. Centrifuge at 3000g for 10 min.

-

Quantification: Measure radioactivity in the supernatant via liquid scintillation counting.

-

Validation: The IC50 is converted to Ki using the Cheng-Prusoff equation. A valid assay must show a sigmoidal displacement curve with a Hill slope near -1.0.

Protocol B: Functional Reporter Gene Assay (T47D-CO)

Purpose: To distinguish agonist vs. antagonist activity.

Causality & Logic: Binding does not equal function. We use T47D cells (human breast cancer line constitutively expressing PR) stably transfected with a luciferase reporter driven by a Progesterone Response Element (PRE).

-

Cell Culture: Maintain T47D-CO cells in RPMI 1640 with 10% charcoal-stripped FBS (to remove endogenous steroids).

-

Treatment (Antagonist Mode):

-

Add Agonist: R5020 (synthetic progestin) at EC50 concentration (~1 nM).

-

Add Test: CDB-3877 at varying concentrations (0.1 nM - 1 µM).

-

-

Incubation: 24 hours at 37°C.

-

Lysis & Readout: Lyse cells and add luciferin substrate. Measure luminescence.

-

Validation:

-

Positive Control: Mifepristone (known potent antagonist).[3]

-

Negative Control: Vehicle (DMSO).

-

Success Criteria: CDB-3877 should dose-dependently reduce luminescence to basal levels.

-

Figure 2: Experimental workflow for establishing the pharmacodynamic fingerprint of CDB-3877.

Clinical Relevance & Safety Context

The Safety-Efficacy Balance

CDB-3877 is not merely a byproduct; it circulates at pharmacologically relevant concentrations (Cmax ~69 ng/mL) and contributes significantly to the drug's duration of action due to its long half-life (~32 hours).

Liver Toxicity (DILI) Mechanism

Recent scrutiny on UPA regarding liver injury highlights the importance of metabolic profiling.

-

Mechanism: The N-demethylation pathway (producing CDB-3877) competes with other oxidative pathways.

-

Reactive Metabolite: Evidence suggests that oxidation at the 4,5-position of the steroid ring can generate a reactive epoxide .[4][5]

-

Consequence: If glutathione stores are depleted or the epoxide load is high, these intermediates can form adducts with hepatic proteins, triggering an immune-mediated hepatotoxicity.

-

Research Implication: When evaluating UPA analogs, quantifying the formation of CDB-3877 versus reactive epoxide trapping (using glutathione-trapping assays) is a critical safety screen.

References

-

Attardi, B. J., et al. (2004). In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone. Journal of Steroid Biochemistry and Molecular Biology.

-

European Medicines Agency (EMA). (2020). Assessment Report: Ulipristal Acetate (Esmya) - Procedure under Article 31 of Directive 2001/83/EC.

-

Blithe, D. L., et al. (2003). Pharmacologic properties of CDB(VA)-2914. Steroids.[1][3][6][7][8][9]

-

Pohl, O., et al. (2014). The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids. Reproductive Sciences.

-

Donnez, J., et al. (2018). Liver injury and ulipristal acetate: an overstated tragedy? Fertility and Sterility.

Sources

- 1. Pharmacologic properties of CDB(VA)-2914 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, CDB-4124, and mifepristone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Progesterone receptor antagonist CDB-4124 increases depression-like behavior in mice without affecting locomotor ability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liver Injury with Ulipristal Acetate: Exploring the Underlying Pharmacological Basis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liver Injury with Ulipristal Acetate: Exploring the Underlying Pharmacological Basis | springermedizin.de [springermedizin.de]

- 6. Ancient and modern mechanisms compete in progesterone receptor activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray Structures of Progesterone Receptor Ligand Binding Domain in Its Agonist State Reveal Differing Mechanisms for Mixed Profiles of 11β-Substituted Steroids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucocorticoids inhibit gonadotropin-releasing hormone by acting directly at the hypothalamic level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rcsb.org [rcsb.org]

An In-depth Technical Guide to the Biological Activity of PGL4002, the Active Metabolite of Ulipristal Acetate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Parent Compound

Ulipristal acetate (UPA) has carved a significant niche in gynecological therapy as a selective progesterone receptor modulator (SPRM), primarily indicated for the treatment of uterine fibroids and for emergency contraception.[1][2] Its therapeutic efficacy, however, is not solely attributable to the parent molecule. Upon oral administration, UPA is rapidly and extensively metabolized, giving rise to several derivatives.[1][3] Among these, the mono-N-demethylated metabolite, PGL4002, stands out as a pharmacologically active entity that significantly contributes to the overall biological effect of the administered drug.[4]

This technical guide provides a comprehensive analysis of the biological activity of PGL4002. Moving beyond a surface-level description, we will dissect its metabolic generation, explore its intricate interactions with steroid hormone receptors, and detail the experimental methodologies used to characterize its functional profile. This document is designed to serve as a vital resource for researchers in pharmacology and drug development, offering field-proven insights into the crucial role of active metabolites in steroid-based therapies.

Metabolic Pathway: The Genesis of PGL4002

The journey from ulipristal acetate to PGL4002 is a rapid and efficient metabolic conversion primarily occurring in the liver.

-

Mechanism of Formation : The principal metabolic route for UPA is oxidative N-demethylation. This reaction is predominantly catalyzed by the cytochrome P450 isoenzyme 3A4 (CYP3A4).[1][4][5] This process removes a methyl group from the parent compound, yielding PGL4002.

-

Pharmacokinetics : Following a single oral dose of UPA, both the parent drug and PGL4002 are rapidly absorbed, reaching peak plasma concentrations (Cmax) in approximately 0.7 to 1 hour.[3][6] Studies on radiolabeled UPA have shown that at peak plasma radioactivity, PGL4002 constitutes a significant portion (around 20.5%) of the circulating radioactivity, second only to the unchanged parent drug (58.0%).[3][7] Both UPA and PGL4002 exhibit long plasma elimination half-lives, approximately 52 hours and 37 hours, respectively, ensuring a sustained biological presence.[3] The primary route of excretion for UPA and its metabolites is through the feces.[1][3]

Caption: PGL4002 signaling via Progesterone and Glucocorticoid receptors.

Experimental Characterization: Methodologies and Workflows

The biological activity of a metabolite like PGL4002 is elucidated through a combination of in vitro and in vivo studies. Each experimental choice is driven by the need to answer specific questions about receptor affinity, functional activity, and physiological response.

In Vitro Assessment of Biological Activity

In vitro assays are fundamental for quantifying the direct interaction of PGL4002 with its receptor targets and its immediate cellular effects. [8][9][10] Key Experimental Protocols:

-

Competitive Radioligand Binding Assay:

-

Causality & Rationale: This assay is the gold standard for determining the binding affinity (typically expressed as Ki or IC50) of a compound for a specific receptor. It quantifies how effectively PGL4002 competes with a known high-affinity radiolabeled ligand for binding to the PR or GR. A lower IC50/Ki value indicates higher binding affinity. [11][12] * Methodology:

-

Preparation: Isolate cell lysates or purified receptors (e.g., from cells engineered to overexpress human PR or GR).

-

Incubation: Incubate the receptor preparation with a constant concentration of a radiolabeled ligand (e.g., [3H]-promegestone for PR) and varying concentrations of the unlabeled competitor (PGL4002).

-

Separation: Separate receptor-bound from unbound radioligand (e.g., via filtration).

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Analysis: Plot the percentage of bound radioligand against the logarithm of the PGL4002 concentration to determine the IC50 value.

-

-

-

Reporter Gene Assay:

-

Causality & Rationale: While binding assays confirm interaction, they do not reveal whether the compound acts as an agonist or antagonist. Reporter gene assays measure the functional outcome of receptor binding by quantifying the transcription of a specific gene.

-

Methodology:

-

Cell Culture: Use a cell line (e.g., HeLa or T47D) that has been transiently or stably transfected with two plasmids: one expressing the receptor of interest (PR or GR) and another containing a reporter gene (e.g., luciferase) downstream of a promoter with multiple copies of the receptor's response element (PRE or GRE).

-

Treatment: Treat the cells with a known agonist (e.g., progesterone or dexamethasone) in the presence and absence of varying concentrations of PGL4002.

-

Lysis & Measurement: After an incubation period, lyse the cells and measure the reporter protein's activity (e.g., luminescence for luciferase).

-

Analysis: An increase in signal indicates agonism, while a PGL4002-dependent decrease in the agonist-induced signal demonstrates antagonism.

-

-

Caption: Standard in vitro workflows for characterizing PGL4002 activity.

In Vivo Corroboration

In vivo studies are essential to confirm that the molecular activities observed in vitro translate into meaningful physiological effects in a whole organism. [13][14][15]These studies typically involve animal models or clinical trials in humans.

-

Evidence from Human Studies : Pharmacokinetic and pharmacodynamic studies in healthy women and patients with uterine fibroids have been crucial. These studies demonstrate that daily administration of UPA leads to a significant reduction in fibroid volume, control of menstrual bleeding, and suppression of ovulation. [2]While these outcomes are attributed to UPA, the sustained high plasma concentrations of the active metabolite PGL4002 confirm its substantial contribution to these clinical endpoints. [2][3]* Evidence from Animal Models : Animal models, often in rodents or non-human primates, are used to investigate specific mechanistic questions. For instance, studies in mice have been used to assess the impact of UPA on gene expression in various tissues, revealing decreased expression of glucocorticoid-responsive genes in the liver and uterus, confirming the anti-glucocorticoid effect in vivo. [16]

Conclusion: An Integral Contributor to Therapeutic Action

PGL4002 is not merely a metabolic byproduct but a potent, pharmacologically active metabolite that is integral to the biological and clinical profile of ulipristal acetate. Its formation via CYP3A4-mediated N-demethylation is rapid, and its long elimination half-life ensures a sustained presence in the circulation.

The primary mechanism of action for PGL4002 is its function as a selective progesterone receptor modulator, exerting potent anti-proliferative effects on the endometrium and contributing to ovulation inhibition. Furthermore, its likely interaction with the glucocorticoid receptor, mirroring the known anti-glucocorticoid activity of its parent compound, is a critical consideration for the drug's overall profile. Understanding the distinct biological activities of PGL4002 is paramount for drug development professionals and researchers, as it underscores the necessity of evaluating active metabolites to fully comprehend a drug's efficacy, safety, and potential for drug-drug interactions.

References

- Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women. (2013). Vertex AI Search.

- Metabolic Disposition of [14C] Ulipristal Acetate in Healthy Premenopausal Women. (n.d.). Source not specified.

- Glucocorticoid Receptor. (2020). Endotext - NCBI Bookshelf.

- The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor. (2020). PubMed.

- Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception. (n.d.). PMC.

- PHARMACOLOGY OF Ulipristal Acet

- The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Tre

- In Vitro and In Vivo Preclinical Characterization of Si306, a Pyrazolo[3,4-d]Pyrimidine Dual Src/P-Glycoprotein Inhibitor. (n.d.). PMC - PubMed Central.

- Nonsteroidal progesterone receptor ligands. 2. High-affinity ligands with selectivity for bone cell progesterone receptors. (n.d.). PubMed.

- Progesterone Action in Endometrial Cancer, Endometriosis, Uterine Fibroids, and Breast Cancer. (n.d.). PMC.

- A Model of Glucocorticoid Receptor Interaction With Coregulators Predicts Transcriptional Regulation of Target Genes. (2019). Frontiers.

- Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor. (n.d.). PMC - NIH.

- Diagnostic issues of endometrial precancers after progestin therapy. (2022). YouTube.

- Pharmacokinetics and Pharmacodynamics of Ulipristal Acetate in Fibroid Treatment. (2023). Pakistan Journal of Medical & Health Sciences.

- The effects of progesterone and progestins on endometrial prolifer

- Modulating glucocorticoid receptor actions in physiology and pathology: Insights

- The clinical pharmacology and pharmacokinetics of ulipristal acetate for the treatment of uterine fibroids. (n.d.). PubMed.

Sources

- 1. The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pjmhsonline.com [pjmhsonline.com]

- 3. m.23michael.com [m.23michael.com]

- 4. Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The clinical pharmacology and pharmacokinetics of ulipristal acetate for the treatment of uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Machine learning integrated with in vitro experiments for study of drug release from PLGA nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nonsteroidal progesterone receptor ligands. 2. High-affinity ligands with selectivity for bone cell progesterone receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A New Strategy for Glioblastoma Treatment: In Vitro and In Vivo Preclinical Characterization of Si306, a Pyrazolo[3,4-d]Pyrimidine Dual Src/P-Glycoprotein Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Progesterone inhibits endometrial cancer growth by inhibiting glutamine metabolism through ASCT2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

CYP3A4-Mediated Metabolism of Ulipristal Acetate: A Technical Guide

This guide details the CYP3A4-mediated metabolism of Ulipristal Acetate (UPA), designed for researchers and drug development professionals.

Executive Summary

Ulipristal Acetate (UPA) is a selective progesterone receptor modulator (SPRM) used for emergency contraception and the management of uterine fibroids.[1] Its pharmacokinetic profile is defined by extensive first-pass metabolism, predominantly catalyzed by Cytochrome P450 3A4 (CYP3A4) .

-

Core Mechanism : Oxidative N-demethylation at the 11

-phenyl-dimethylamino moiety. -

Primary Metabolite : PGL4002 (N-monodemethylated UPA), which retains pharmacological activity.

-

Criticality : CYP3A4 accounts for approximately 86% of UPA's oral clearance . This high dependency renders UPA highly susceptible to drug-drug interactions (DDIs) with CYP3A4 inhibitors (e.g., ketoconazole) and inducers (e.g., rifampicin).

Mechanistic Biochemistry

The metabolic biotransformation of UPA is a stepwise oxidative process. The lipophilic nature of UPA facilitates its entry into the hepatocyte SER, where CYP3A4 executes sequential demethylations.

The N-Demethylation Pathway

The reaction targets the dimethylamine group attached to the phenyl ring at the 11

-

Step 1 (Major): Hydroxylation of one methyl group on the

-dimethylaniline moiety, followed by spontaneous formaldehyde elimination. This yields the N-monodemethylated metabolite (PGL4002) . -

Step 2 (Minor): A subsequent attack on the remaining methyl group yields the N-didemethylated metabolite (PGL4004) .

Pathway Visualization

The following diagram illustrates the sequential metabolic cascade.

Figure 1: Sequential N-demethylation of Ulipristal Acetate by CYP3A4.[2][3][4][5][6][7][8][9][10][11][12][13]

Enzymology & Kinetics

Understanding the kinetics of this reaction is vital for predicting DDI magnitude.

Quantitative Parameters

While specific

| Parameter | Value / Description | Clinical Implication |

| CYP3A4 Contribution | ~86% of Total Clearance ( | High sensitivity to CYP3A4 modulation. |

| Metabolic Ratio | PGL4002 exposure is ~40% of Parent | Active metabolite contributes significantly to efficacy. |

| Induction Effect | Efficacy loss; contraindicated with strong inducers. | |

| Inhibition Effect | Toxicity risk; dose reduction required. |

Kinetic Behavior

UPA exhibits linear pharmacokinetics up to therapeutic doses (50 mg). However, at supratherapeutic doses, saturation of carrier sites or enzymes may occur. In vitro, the reaction typically follows Michaelis-Menten kinetics, though CYP3A4 can exhibit atypical kinetics (heterotropic cooperativity) in the presence of certain inhibitors.

Experimental Framework: Reaction Phenotyping

To validate CYP3A4's role or assess a new chemical entity's (NCE) impact on UPA metabolism, follow this self-validating protocol. This workflow uses Chemical Inhibition and Recombinant Enzymes , the gold standards for regulatory submission.

Protocol: Microsomal Incubation & Inhibition

Objective: Quantify the fraction of metabolism (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Test Substrate: Ulipristal Acetate (1

M and 10 -

Specific Inhibitor: Ketoconazole (1

M, highly selective for CYP3A4 at this concentration). -

Control Inhibitors: Sulfaphenazole (CYP2C9), Quinidine (CYP2D6).

Workflow:

-

Pre-incubation: Mix HLM (0.5 mg/mL final), Buffer (0.1 M Phosphate, pH 7.4), and Inhibitor. Incubate at 37°C for 5 mins.

-

Why? Allows inhibitor binding (especially for mechanism-based inhibitors) before substrate competition begins.

-

-

Initiation: Add UPA (Substrate) and NADPH regenerating system.

-

Reaction: Incubate for 10–30 minutes (must be within linear range of metabolite formation).

-

Termination: Add ice-cold Acetonitrile (ACN) containing Internal Standard (IS).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS monitoring transitions for UPA (476

active) and PGL4002 (462

Data Analysis & Validation

Calculate the Percent Inhibition :

-

Validation Criteria:

-

Ketoconazole must inhibit >80% of PGL4002 formation.

-

Non-CYP3A4 inhibitors (e.g., Sulfaphenazole) should show <20% inhibition.

-

Mass balance (Parent loss

Metabolite formation) should be monitored to rule out unknown pathways.

-

Experimental Workflow Diagram

Figure 2: In Vitro Reaction Phenotyping Workflow for validating CYP3A4 dependency.

Clinical Implications & DDI Management

The heavy reliance on CYP3A4 necessitates strict clinical management strategies.

-

Strong CYP3A4 Inducers (e.g., Rifampicin, Carbamazepine, St. John's Wort):

-

Effect: Rapid clearance of UPA.

-

Outcome: Sub-therapeutic levels; potential contraceptive failure.

-

Recommendation:Contraindicated . Alternative non-hormonal contraception is required.

-

-

Strong CYP3A4 Inhibitors (e.g., Itraconazole, Ritonavir):

-

Effect: Accumulation of UPA.

-

Outcome: Increased risk of adverse events (headache, nausea) and potential hepatic stress.

-

Recommendation: Avoid concomitant use. If unavoidable, monitor liver function tests (LFTs) closely.

-

-

Hepatic Impairment:

-

Since clearance is hepatic (CYP3A4), patients with moderate-to-severe hepatic impairment exhibit reduced clearance. UPA is generally not recommended in severe hepatic disease.

-

References

-

European Medicines Agency (EMA). (2021). Ulipristal Acetate: Assessment Report. Retrieved from

-

Pohl, O., et al. (2013). "Ulipristal acetate: safety and pharmacokinetics following multiple doses of 10–50 mg per day." Journal of Clinical Pharmacy and Therapeutics. Retrieved from

-

Attardi, B. J., et al. (2004). "CDB-4124 and its putative monodemethylated metabolite, CDB-4453, are potent antiprogestins with reduced antiglucocorticoid activity." Endocrinology. Retrieved from

-

FDA Center for Drug Evaluation and Research. (2010). Clinical Pharmacology and Biopharmaceutics Review: Ella (Ulipristal Acetate). Retrieved from

-

Gainer, E., & Pohl, O. (2020). "Drug interactions between emergency contraceptive drugs and cytochrome inducers." Therapie. Retrieved from

Sources

- 1. Pharmacokinetic drug evaluation of ulipristal acetate for the treatment of uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A literature review of enzyme kinetic parameters for CYP3A4-mediated metabolic reactions of 113 drugs in human liver microsomes: structure-kinetics relationship assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Functional Measurement of CYP2C9 and CYP3A4 Allelic Polymorphism on Sildenafil Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Double dosing ulipristal acetate emergency contraception for individuals with obesity: a randomised crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Involvement of CYP2B6 in n-demethylation of ketamine in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differences in the inhibition of cytochromes P450 3A4 and 3A5 by metabolite-inhibitor complex-forming drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. O- and N-demethylation of venlafaxine in vitro by human liver microsomes and by microsomes from cDNA-transfected cells: effect of metabolic inhibitors and SSRI antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Variables in human liver microsome preparation: impact on the kinetics of l-alpha-acetylmethadol (LAAM) n-demethylation and dextromethorphan O-demethylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 11. The clinical pharmacology and pharmacokinetics of ulipristal acetate for the treatment of uterine fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. N-Desmethyl Ulipristal Acetate | LGC Standards [lgcstandards.com]

A Technical Guide to Determining the Binding Affinity of N-desmethyl ulipristal acetate to Progesterone Receptors

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the binding affinity of N-desmethyl ulipristal acetate, the primary active metabolite of ulipristal acetate, to the human progesterone receptor (PR). Ulipristal acetate is a selective progesterone receptor modulator (SPRM) with significant applications in emergency contraception and the treatment of uterine fibroids.[1][2] Its pharmacological activity, and that of its metabolites, is intrinsically linked to its interaction with the PR.[3] This document outlines the theoretical underpinnings of receptor binding assays, presents a detailed, field-proven protocol for a competitive radioligand binding assay, and provides guidance on data analysis and interpretation. The insights herein are designed to ensure scientific integrity and generate robust, reproducible data for research and development programs.

Introduction: The Significance of Progesterone Receptor Binding

The progesterone receptor (PR) is a key member of the nuclear receptor superfamily that, upon binding its cognate hormone progesterone, regulates gene expression involved in critical reproductive processes, including ovulation and endometrial development.[1] Modulating the activity of the PR is a cornerstone of hormonal contraception and the treatment of hormone-dependent gynecological conditions.

Ulipristal acetate (UPA) is a potent SPRM that exerts both antagonistic and partial agonistic effects on the PR.[4] Its primary mechanism of action for emergency contraception is the inhibition or delay of ovulation.[5] Following oral administration, UPA is rapidly absorbed and extensively metabolized, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system, into its mono-demethylated (N-desmethyl ulipristal acetate) and di-demethylated metabolites.[3][5]

Crucially, the N-desmethyl metabolite is also pharmacologically active.[5] An FDA review of pharmacology data indicates that N-desmethyl ulipristal acetate (also known as CDB-3877) appears to exert a progesterone receptor binding affinity similar to that of the parent compound, ulipristal acetate .[3] In contrast, the di-demethylated metabolite shows a significantly weaker binding affinity, approximately 10 times lower than UPA.[3] Therefore, a precise, quantitative understanding of the binding affinity (typically expressed as the inhibition constant, Kᵢ) of N-desmethyl ulipristal acetate is paramount for accurately modeling its pharmacokinetic/pharmacodynamic (PK/PD) relationship and overall contribution to the drug's efficacy.

This guide provides the necessary technical detail to perform these critical binding affinity measurements.

Core Concepts in Receptor Binding Affinity Determination

The most common method for determining the binding affinity of an unlabeled compound (the "competitor," e.g., N-desmethyl ulipristal acetate) is the competitive radioligand binding assay .

The Principle: This assay measures the ability of a test compound to compete with a high-affinity radiolabeled ligand (a "tracer") for binding to a specific receptor.[6] A fixed concentration of receptor and radioligand are incubated with varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces the radioligand from the receptor, resulting in a decrease in measured radioactivity.

Key Parameters:

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of the competitor that displaces 50% of the specifically bound radioligand. This value is determined experimentally from the dose-response curve.

-

Kᵢ (Inhibition Constant): An intrinsic measure of the affinity of the competitor for the receptor, independent of the radioligand concentration and affinity. It is calculated from the IC₅₀ value using the Cheng-Prusoff equation.

-

Kₔ (Equilibrium Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. This is a measure of the radioligand's affinity for the receptor and must be determined in a separate saturation binding experiment.

Quantitative Binding Affinity Data

The following table summarizes the known binding affinity of N-desmethyl ulipristal acetate relative to its parent compound. This data serves as a benchmark for experimental outcomes.

| Compound | Target Receptor | Relative Binding Affinity | Source |

| N-desmethyl ulipristal acetate | Progesterone Receptor | Similar to Ulipristal Acetate | FDA Pharmacology Review[3] |

| Ulipristal Acetate | Progesterone Receptor | High Affinity | EMA[5] |

| Di-desmethyl ulipristal acetate | Progesterone Receptor | ~10x weaker than Ulipristal Acetate | FDA Pharmacology Review[3] |

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol provides a robust, self-validating methodology for determining the Kᵢ of N-desmethyl ulipristal acetate for the human progesterone receptor.

Materials and Reagents

-

Receptor Source: Human recombinant progesterone receptor (PR-A or PR-B isoform) expressed in a suitable cell line (e.g., Sf9, HEK293) or cytosol prepared from PR-positive tissue (e.g., T47D breast cancer cells).

-

Radioligand: [³H]-Promegestone (R5020) or another high-affinity PR agonist/antagonist radioligand. The choice of radioligand is critical; R5020 is a synthetic progestin with high affinity and selectivity for the PR.

-

Test Compound: N-desmethyl ulipristal acetate (CAS No: 159681-66-0).[7]

-

Reference Competitor: Unlabeled Progesterone or Ulipristal Acetate.

-

Non-specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of unlabeled progesterone.

-

Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[8]

-

Separation Medium: Glass fiber filters (e.g., Whatman GF/C) presoaked in polyethylenimine (PEI) to reduce non-specific binding of the radioligand to the filter.[8]

-

Scintillation Cocktail: A suitable liquid scintillation fluid for detecting tritium.

-

Instrumentation: 96-well microplates, liquid scintillation counter, vacuum filtration manifold.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the competitive binding assay protocol.

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology

-

Causality: Each step is designed to isolate the specific binding event between the ligand and the receptor, ensuring that the final measurement is accurate and reproducible.

-

Preparation of Test Compound Dilutions:

-

Prepare a stock solution of N-desmethyl ulipristal acetate in a suitable solvent (e.g., DMSO).

-

Perform a serial dilution series in assay buffer to create a range of concentrations that will span the expected IC₅₀ value (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Scientist's Insight: The concentration range is critical. A pilot study may be necessary to find the optimal range. The goal is to generate a complete sigmoidal curve.

-

-

Assay Plate Setup:

-

Design the 96-well plate map to include triplicate wells for:

-

Total Binding (TB): Receptor + Radioligand + Vehicle (assay buffer with DMSO). This represents the maximum possible binding.

-

Non-specific Binding (NSB): Receptor + Radioligand + Excess unlabeled progesterone (e.g., 10 µM). This measures binding to non-receptor components (filters, lipids).

-

Competitor Wells: Receptor + Radioligand + each concentration of N-desmethyl ulipristal acetate.

-

-

-

Incubation:

-

To each well, add the components in the following order: assay buffer, competitor/control, receptor preparation, and finally the radioligand. The final assay volume is typically 250 µL.[8]

-

Scientist's Insight: Adding the radioligand last ensures that all components are present to initiate the competition simultaneously.

-

Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) with gentle agitation.[8] This allows the binding reaction to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Terminate the incubation by rapid vacuum filtration through the PEI-presoaked glass fiber filter plate. This step separates the receptor-bound radioligand (which is retained on the filter) from the unbound radioligand (which passes through).

-

Immediately wash the filters multiple times (e.g., 4 times) with ice-cold assay buffer.

-

Scientist's Insight: The washes must be rapid and with ice-cold buffer to minimize dissociation of the radioligand from the receptor during the wash step.

-

-

Detection:

-

Dry the filter mat completely (e.g., 30 minutes at 50°C).[8]

-

Add liquid scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis and Interpretation

Calculating Specific Binding

For each data point, calculate the specific binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM)

Determining the IC₅₀

-

Convert the specific binding CPM for each competitor concentration into a percentage of the maximum specific binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Use a non-linear regression analysis (sigmoidal dose-response curve fit) to determine the IC₅₀ value. Software such as GraphPad Prism is standard for this analysis.[9]

Calculating the Inhibition Constant (Kᵢ)

The Kᵢ is calculated from the experimentally determined IC₅₀ using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kₔ is the equilibrium dissociation constant of the radioligand for the receptor.

Scientist's Insight: The Kₔ of the radioligand must be determined independently via a saturation binding experiment under identical assay conditions. This is a critical step for ensuring the trustworthiness and accuracy of the final Kᵢ value. Without an accurate Kₔ, the calculated Kᵢ will be incorrect.

Conclusion

This guide provides a detailed, scientifically grounded protocol for determining the binding affinity of N-desmethyl ulipristal acetate to the progesterone receptor. By following this methodology, which incorporates essential controls and validated analytical principles, researchers can generate high-quality, reliable data. Given that N-desmethyl ulipristal acetate exhibits a binding affinity similar to its parent compound, its contribution to the overall pharmacological effect of ulipristal acetate is significant.[3] Accurate characterization of this interaction is therefore essential for advancing research in reproductive health and developing next-generation selective receptor modulators.

References

-

Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

What is the mechanism of Ulipristal Acetate? (2024, July 17). Patsnap Synapse. Retrieved February 7, 2026, from [Link]

-

The progesterone-receptor modulator, ulipristal acetate, drastically lowers breast cell proliferation. (2022, January 11). PubMed. Retrieved February 7, 2026, from [Link]

-

The progesterone-receptor modulator, ulipristal acetate, drastically lowers breast cell proliferation | Request PDF. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Ulipristal: MedlinePlus Drug Information. (2021, August 15). MedlinePlus. Retrieved February 7, 2026, from [Link]

-

OFFICE OF CLINICAL PHARMACOLOGY REVIEW NDA: 022474. (2010, June 29). U.S. Food and Drug Administration (FDA). Retrieved February 7, 2026, from [Link]

-

The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Ulipristal acetate, a progesterone receptor modulator for emergency contraception. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

PHARMACOLOGY OF Ulipristal Acetate. (2024, November 23). YouTube. Retrieved February 7, 2026, from [Link]

-

Definition of ulipristal acetate - NCI Drug Dictionary. (n.d.). National Cancer Institute. Retrieved February 7, 2026, from [Link]

-

In vitro and in vivo effects of ulipristal acetate on fertilization and early embryo development in mice. (2015, November 17). Oxford Academic. Retrieved February 7, 2026, from [Link]

-

Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. (2002, October 5). National Toxicology Program. Retrieved February 7, 2026, from [Link]

-

N-Desmethyl Ulipristal Acetate | C29H35NO4. (n.d.). PubChem - NIH. Retrieved February 7, 2026, from [Link]

-

Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved February 7, 2026, from [Link]

-

In vitro receptor binding assays. (2025, August 10). ResearchGate. Retrieved February 7, 2026, from [Link]

-

In vitro and in vivo effects of ulipristal acetate on fertilization and early embryo development in mice. (n.d.). PubMed. Retrieved February 7, 2026, from [Link]

-

Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. (n.d.). National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Competitive Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved February 7, 2026, from [Link]

-

Effects of ulipristal acetate on human embryo attachment and endometrial cell gene expression in an in vitro co-culture system | Request PDF. (2025, August 7). ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

- 1. What is the mechanism of Ulipristal Acetate? [synapse.patsnap.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. fda.gov [fda.gov]

- 4. youtube.com [youtube.com]

- 5. Ulipristal acetate, a progesterone receptor modulator for emergency contraception - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 7. N-Desmethyl Ulipristal Acetate | C29H35NO4 | CID 15908064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

difference between ulipristal acetate and N-desmethyl metabolite

An In-depth Technical Guide to the Core Differences Between Ulipristal Acetate and its N-desmethyl Metabolite

Abstract

Ulipristal acetate (UPA), a selective progesterone receptor modulator (SPRM), has demonstrated significant clinical efficacy in emergency contraception and the management of uterine fibroids.[1][2] Its pharmacological activity is not solely attributable to the parent compound; its primary active metabolite, N-desmethyl ulipristal acetate, plays a crucial role in the overall therapeutic profile. This technical guide provides a detailed comparative analysis of ulipristal acetate and its N-desmethyl metabolite, focusing on the structural, pharmacodynamic, and pharmacokinetic distinctions that are critical for researchers, clinicians, and drug development professionals. We will delve into the nuances of receptor interaction, metabolic pathways, and the analytical methodologies required for their distinct characterization, providing a comprehensive resource for understanding the contribution of both moieties to the clinical effects of ulipristal acetate.

Introduction: The Parent Drug and its Active Progeny

Ulipristal acetate (UPA), also known as CDB-2914, is a synthetic steroid derived from 19-norprogesterone that modulates the activity of the progesterone receptor (PR).[3][4] Depending on the hormonal environment and target tissue, it can exert potent antagonistic, partial agonistic, or agonistic effects on the PR.[3] This tissue-selective activity is the cornerstone of its clinical utility. For emergency contraception, its primary mechanism is the inhibition or delay of ovulation.[5] In the treatment of uterine fibroids, UPA reduces tumor size by inhibiting cell proliferation and inducing programmed cell death (apoptosis).[1]

Upon oral administration, UPA is rapidly absorbed and undergoes extensive metabolism, primarily in the liver.[5] This biotransformation process is not merely a mechanism of clearance but also one of bioactivation, yielding a primary metabolite, N-desmethyl ulipristal acetate (also known as PGL4002 or CDB-3877), which is itself pharmacologically active.[3][5][6] Understanding the distinct properties of this metabolite is paramount to fully comprehending the drug's duration of action, efficacy, and overall pharmacological signature.

Chemical Structure and Metabolic Transformation

The structural difference between UPA and its N-desmethyl metabolite is the removal of a single methyl group from the dimethylamino moiety at the C-11 position of the steroid backbone. This N-demethylation is a common metabolic reaction for many xenobiotics.

-

Ulipristal Acetate (UPA): The parent drug, characterized by the presence of a dimethylamino group.

-

N-desmethyl Ulipristal Acetate: The active metabolite, featuring a secondary amine (methylamino group) in place of the tertiary dimethylamino group.[7][8]

This seemingly minor structural modification is the result of enzymatic activity, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme in the liver.[3][9][10] Further metabolism can lead to the formation of a di-demethylated (N,N-desmethyl) metabolite, which is considered to have no significant clinical activity.[3]

Caption: Metabolic pathway of Ulipristal Acetate.

Comparative Pharmacodynamics: Receptor Interaction and Functional Activity

The pharmacological effects of UPA and its N-desmethyl metabolite are dictated by their interaction with steroid receptors. While both compounds are selective for the progesterone receptor, their binding affinities and subsequent functional activities show important differences.

Receptor Binding and Activity

UPA also possesses a weak affinity for the glucocorticoid receptor (GR) and an even weaker affinity for the androgen receptor (AR).[5][6] This cross-reactivity is a critical consideration in drug development, as off-target effects can lead to undesirable side effects. The N-desmethyl metabolite also exhibits reduced antiglucocorticoid activity compared to other SPRMs like mifepristone, contributing to a more favorable selectivity profile for UPA.[11]

| Compound | Target Receptor | Relative Activity/Binding | Functional Effect |

| Ulipristal Acetate (UPA) | Progesterone Receptor (PR) | High Affinity | Potent Antagonist / Partial Agonist |

| Glucocorticoid Receptor (GR) | Low Affinity | Weak Antagonist | |

| Androgen Receptor (AR) | Very Low Affinity | Negligible | |

| N-desmethyl UPA | Progesterone Receptor (PR) | High Affinity (approx. 76% of UPA)[12] | Potent Antagonist |

| Glucocorticoid Receptor (GR) | Reduced Affinity vs. UPA | Weak Antagonist |

Causality Behind Experimental Choices: The use of competitive binding assays and functional reporter gene assays is standard in pharmacology to determine the affinity and activity of a compound at its target receptor. These in-vitro assays provide a controlled environment to dissect the molecular interactions, which are then correlated with in-vivo pharmacokinetic and pharmacodynamic data to build a complete picture of the drug's action.

Comparative Pharmacokinetics: A Tale of Two Profiles

The clinical efficacy of a drug is profoundly influenced by its absorption, distribution, metabolism, and excretion (ADME) profile. Comparing the pharmacokinetic parameters of UPA and its active N-desmethyl metabolite reveals how both contribute to the sustained therapeutic effect. Following a single 30 mg oral dose of UPA, both the parent drug and the metabolite are readily detected in plasma.[5]

| Parameter | Ulipristal Acetate (Parent) | N-desmethyl UPA (Metabolite) | Significance for Researchers |

| Tmax (median) | ~0.5 - 3.0 hours[5] | ~1.0 hour[12] | The metabolite appears quickly, indicating rapid metabolism and contribution to early effects. |

| Cmax | Dose-dependent[5] | Lower than parent drug | Bioanalytical methods must be sensitive enough to quantify both compounds accurately. |

| Plasma Protein Binding | >98%[5][13] | High (inferred) | High binding limits free drug concentration but creates a circulating reservoir. |

| Terminal Half-life (t½) | ~32 hours[3][5][13] | ~27 hours[12] | The long half-lives of both parent and active metabolite contribute to a prolonged duration of action. |

| Primary Metabolism | CYP3A4[3][9] | Further metabolism by CYP3A4[3] | High potential for drug-drug interactions with CYP3A4 inducers or inhibitors.[3][5] |

Insights for Drug Development: The presence of a long-lived, active metabolite is a critical factor in dose selection and predicting the duration of pharmacological effect. The fact that both UPA and N-desmethyl UPA have half-lives exceeding 24 hours explains the efficacy of a single dose of UPA in emergency contraception. Furthermore, any drug-drug interaction affecting CYP3A4 will alter the plasma concentrations of both the parent drug and the active metabolite, necessitating careful consideration of co-administered medications.[3][5]

Analytical Methodologies for Simultaneous Quantification

Accurate characterization of the pharmacokinetic profiles of UPA and its N-desmethyl metabolite requires a robust and sensitive bioanalytical method. The gold standard for this application is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers superior selectivity and sensitivity for quantifying multiple analytes in a complex biological matrix like plasma.[2]

Self-Validating LC-MS/MS Protocol

This protocol describes a representative method for the simultaneous quantification of ulipristal acetate and N-desmethyl ulipristal acetate in human plasma. The inclusion of a stable isotope-labeled internal standard (e.g., ulipristal-d3) is a self-validating mechanism, as it corrects for variability during sample preparation and ionization, ensuring accuracy and precision.

Objective: To accurately quantify UPA and N-desmethyl UPA in human plasma.

Materials:

-

Human plasma (with anticoagulant, e.g., K2-EDTA)

-

Ulipristal Acetate and N-desmethyl Ulipristal Acetate analytical standards

-

Ulipristal Acetate-d3 (Internal Standard, IS)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic Acid (LC-MS grade)

-

Water (LC-MS grade)

-

Microcentrifuge tubes

-

HPLC or UPLC system coupled to a triple quadrupole mass spectrometer

Methodology:

-

Standard and QC Preparation:

-

Prepare stock solutions of UPA, N-desmethyl UPA, and the IS in methanol.

-

Create a series of calibration standards (e.g., 0.1 to 200 ng/mL) and quality control (QC) samples (low, mid, high concentrations) by spiking the stock solutions into blank human plasma. This validates the method across the expected concentration range.

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (calibrator, QC, or unknown) into a microcentrifuge tube.

-

Add 20 µL of IS working solution (e.g., 100 ng/mL in methanol). Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins. The cold solvent enhances precipitation efficiency.

-

Vortex vigorously for 1 minute to ensure complete mixing and precipitation.

-

Centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for analysis.

-

-

LC-MS/MS Analysis:

-

LC System:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 30% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 30% B, and re-equilibrate for 1 minute. (Gradient must be optimized to ensure separation from matrix components).

-

Injection Volume: 5 µL.

-

-

MS System (Tandem Quadrupole):

-

Ionization Mode: Electrospray Ionization, Positive (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Ulipristal Acetate: Q1: 476.3 m/z -> Q3: 416.3 m/z

-

N-desmethyl UPA: Q1: 462.3 m/z -> Q3: 402.3 m/z

-

Ulipristal Acetate-d3 (IS): Q1: 479.3 m/z -> Q3: 419.3 m/z

-

-

Note: Specific transitions and collision energies must be optimized for the instrument used.

-

-

-

Data Analysis:

-

Integrate the peak areas for each analyte and the IS.

-

Calculate the Peak Area Ratio (Analyte Area / IS Area).

-

Construct a calibration curve by plotting the Peak Area Ratio versus the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentration of the unknown samples and QCs from the calibration curve. The accuracy of the QCs validates the run.

-

Caption: Bioanalytical workflow for UPA and its metabolite.

Conclusion

The distinction between ulipristal acetate and its N-desmethyl metabolite is a clear example of how drug metabolism can produce a pharmacologically active species that significantly contributes to the parent drug's therapeutic profile. While structurally similar, the N-demethylation subtly alters the compound's interaction with the progesterone receptor, resulting in a slightly less potent but still highly active molecule. The long plasma half-lives of both UPA and N-desmethyl UPA create a sustained antiprogestogenic effect that is crucial for its clinical applications. For researchers and drug development professionals, a thorough understanding of this parent-metabolite relationship is essential for accurate pharmacokinetic/pharmacodynamic modeling, prediction of drug-drug interactions, and the design of future selective receptor modulators with optimized efficacy and safety profiles. The analytical methods outlined herein provide the necessary tools to precisely characterize these compounds, forming the foundation of robust preclinical and clinical investigation.

References

-

Ulipristal Acetate (ella): A Selective Progesterone Receptor Modulator For Emergency Contraception. (2011). P & T : a peer-reviewed journal for formulary management, 36(10), 642–652. [Link]

-

ella (ulipristal acetate) tablet Label. (n.d.). U.S. Food and Drug Administration. [Link]

-

Kim, M. J., et al. (2023). Ulipristal acetate, a selective progesterone receptor modulator, induces cell death via inhibition of STAT3/CCL2 signaling pathway in uterine sarcoma. Journal of gynecologic oncology, 34(6), e91. [Link]

-

Garg, S., et al. (2011). Ulipristal acetate, a progesterone receptor modulator for emergency contraception. Journal of pharmacology & pharmacotherapeutics, 2(3), 148–153. [Link]

- Method for detecting ulipristal acetate and metabolite thereof in blood plasma by adopting LC-MS method. (n.d.).

-

Rosato, E., et al. (2015). Mechanism of Action of Ulipristal Acetate for Emergency Contraception: A Systematic Review. Frontiers in pharmacology, 6, 303. [Link]

-

Pohl, O., et al. (2014). The Clinical Pharmacology and Pharmacokinetics of Ulipristal Acetate for the Treatment of Uterine Fibroids. The Journal of Clinical Pharmacology, 54(12), 1307-1322. [Link]

-

Pharmacology of Ulipristal Acetate. (2024). YouTube. [Link]

-

Mocci, S., et al. (2022). Ulipristal Acetate (UPA) in Emergency Contraception: The Mechanism of Action, Toxicity and Perspectives. European Society of Medicine. [Link]

-

N-DESMETHYL ULIPRISTAL ACETATE. (n.d.). Global Substance Registration System. [Link]

-

Li, H., et al. (2019). A novel LC-MS/MS method for the quantification of ulipristal acetate in human plasma: Application to a pharmacokinetic study in healthy Chinese female subjects. Journal of pharmaceutical and biomedical analysis, 174, 532–538. [Link]

-

Office of Clinical Pharmacology Review. (2010). U.S. Food and Drug Administration. [Link]

-

Cohen, D. J., et al. (2016). In vitro and in vivo effects of ulipristal acetate on fertilization and early embryo development in mice. Human reproduction (Oxford, England), 31(1), 53–59. [Link]

-

Gainer, E., et al. (2020). Drug interactions between emergency contraceptive drugs and cytochrome inducers: literature review and quantitative prediction. Fundamental & clinical pharmacology, 34(6), 629–638. [Link]

-

Pharmacokinetic profiles of parent drug (UPA) (panel A) and metabolite... (n.d.). ResearchGate. [Link]

-

Zhang, Y., et al. (2020). A simplified and reliable LC-tandem mass spectrometry method for determination of ulipristal acetate in human plasma and its application to a pharmacokinetic study in healthy Chinese volunteers. Biomedical chromatography : BMC, 34(11), e4932. [Link]

-

LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. (n.d.). Longdom Publishing. [Link]

-

N-Desmethyl Ulipristal Acetate. (n.d.). PubChem. [Link]

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The progesterone-receptor modulator, ulipristal acetate, drastically lowers breast cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CDB-2914 for uterine leiomyomata treatment: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ulipristal Acetate Antagonizes the Inhibitory Effect of Progesterone on Ciliary Beat Frequency and Upregulates Steroid Receptor Expression Levels in Human Fallopian Tubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Selective Progesterone Receptor Modulator Ulipristal Acetate Inhibits the Activity of the Glucocorticoid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CDB-2914 for Uterine Leiomyomata Treatment: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Progesterone receptor modulator CDB-2914 down-regulates vascular endothelial growth factor, adrenomedullin and their receptors and modulates progesterone receptor content in cultured human uterine leiomyoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. researchgate.net [researchgate.net]

- 12. ulipristal acetate | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]

- 13. In vitro and in vivo effects of ulipristal acetate on fertilization and early embryo development in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: N-Desmethyl Ulipristal Acetate (CDB-3000) Mechanism of Action in Leiomyoma Cells

[1]

Executive Summary

N-desmethyl ulipristal acetate (also known as CDB-3000 or 3877A ) is the primary pharmacologically active metabolite of Ulipristal Acetate (UPA/CDB-2914).[1] While UPA is the administered prodrug, CDB-3000 plays a critical, often underappreciated role in the sustained therapeutic efficacy of the drug in treating uterine leiomyomas (fibroids).[1]

This guide dissects the molecular pharmacology of CDB-3000, establishing its equipotency to the parent compound in progesterone receptor (PR) modulation.[1] It details the metabolite's specific role in inducing apoptosis, arresting cell cycles, and remodeling the extracellular matrix (ECM) within myoma tissue.[1]

Molecular Pharmacology & Metabolism[1]

Metabolic Activation

Upon oral administration, UPA is rapidly absorbed and undergoes extensive oxidative demethylation in the liver, primarily mediated by the CYP3A4 isoenzyme.[1] This process yields N-monodesmethyl ulipristal acetate (CDB-3000).[1] Unlike many metabolites that are mere clearance products, CDB-3000 retains high affinity for the progesterone receptor, effectively functioning as a secondary active agent that extends the therapeutic window.[1]

Key Pharmacokinetic Distinction:

-

Parent (UPA): Rapid onset, higher Cmax.[1]

-

Metabolite (CDB-3000): Sustained presence, contributes approx. 30-40% of total exposure (AUC).[1]

Receptor Binding Kinetics

CDB-3000 functions as a Selective Progesterone Receptor Modulator (SPRM) .[1] It exhibits tissue-specific mixed agonist/antagonist activity.[1]

-

Target: Human Progesterone Receptor (hPR-A and hPR-B isoforms).[1]

-

Selectivity: High affinity for PR; reduced affinity for Glucocorticoid Receptor (GR) compared to mifepristone; negligible affinity for Estrogen (ER) and Mineralocorticoid (MR) receptors.[1]

Table 1: Comparative Pharmacologic Profile (UPA vs. CDB-3000)

| Parameter | Ulipristal Acetate (CDB-2914) | N-Desmethyl UPA (CDB-3000) |

| Molecular Weight | 475.6 g/mol | 461.6 g/mol |

| Primary Enzyme | Substrate of CYP3A4 | Substrate of CYP3A4 (further demethylation) |

| hPR Binding Affinity | High (Ki ~0.5 nM) | High (Equipotent to parent) |

| hGR Binding Affinity | Moderate | Moderate (Reduced vs. Mifepristone) |

| Plasma Half-life | ~32 hours (combined) | Tracks with parent elimination |

| Functional Role | Primary SPRM | Sustained-release Active SPRM |

Mechanism of Action in Myoma Cells

The efficacy of CDB-3000 in shrinking fibroids stems from three coordinated cellular mechanisms: Antiproliferation , Apoptosis Induction , and ECM Remodeling .[1]

Genomic Regulation (The "Switch")

Myoma cells overexpress PR-A and PR-B. Progesterone is the primary driver of their growth.[1]

-

Competitive Binding: CDB-3000 enters the myoma cell and binds to cytosolic PR, displacing endogenous progesterone.[1]

-

Conformational Change: The ligand-receptor complex undergoes a conformational change that prevents the recruitment of co-activators (e.g., SRC-1).[1]

-

Co-repressor Recruitment: The complex translocates to the nucleus and binds to Progesterone Response Elements (PREs) on DNA.[1] Instead of activating transcription, it recruits co-repressors such as NCoR (Nuclear Receptor Co-Repressor) and SMRT .[1]

-

Gene Silencing: This leads to the downregulation of growth factors (VEGF, EGF, IGF-I) and survival genes (Bcl-2).[1]

Apoptosis and Cell Cycle Arrest

Unlike GnRH agonists which induce hypoestrogenism (chemical menopause), CDB-3000 acts directly on the tumor tissue without suppressing systemic estrogen to menopausal levels.[1]

-

G1/S Arrest: Downregulation of Cyclin D1 and CDK2 prevents the cell from entering the synthesis phase.[1]

-

Apoptotic Trigger: Suppression of the anti-apoptotic protein Bcl-2 and upregulation of the pro-apoptotic protein Bax .[1] This increases the Bax/Bcl-2 ratio, triggering the release of Cytochrome C and activation of Caspase-3 , leading to programmed cell death.[1]

Extracellular Matrix (ECM) Remodeling

Fibroids are characterized by excessive collagen deposition.[1] CDB-3000 reduces fibroid volume by:

-

MMP Induction: Increasing the expression of Matrix Metalloproteinases (MMP-1, MMP-2) which degrade collagen.[1]

-

TIMP Suppression: Decreasing Tissue Inhibitors of Metalloproteinases (TIMPs), tipping the balance toward matrix degradation.[1]

Visualization: Signaling Pathway

The following diagram illustrates the intracellular cascade initiated by CDB-3000 in a leiomyoma cell.

Caption: Figure 1.[1] Molecular mechanism of N-desmethyl ulipristal acetate (CDB-3000) in leiomyoma cells, highlighting the metabolic activation and downstream transcriptional modulation leading to apoptosis and volume reduction.[1]

Experimental Validation Framework

To validate the specific activity of the metabolite CDB-3000 independent of the parent compound, the following experimental protocols are recommended.

Protocol: Comparative Receptor Binding Assay

Objective: To quantify the binding affinity (

-

Reagents:

-

Method:

-

Incubate cytosolic extracts with 1 nM

-Progesterone in the presence of increasing concentrations ( -

Incubate at 4°C for 18 hours to reach equilibrium.

-

Separate bound vs. free ligand using dextran-coated charcoal.[1]

-

Measure radioactivity via liquid scintillation counting.[1]

-

-

Analysis:

Protocol: Myoma Cell Apoptosis & Viability

Objective: To confirm the antiproliferative potency of CDB-3000 in primary leiomyoma cells.

-

Cell Culture:

-

Isolate primary leiomyoma cells from surgical hysterectomy specimens (with IRB approval).[1]

-

Culture in DMEM/F12 supplemented with 10% FBS.

-

-

Treatment:

-

Seed cells in 96-well plates.

-

Treat with vehicle (DMSO), Progesterone (100 nM), and CDB-3000 (10 nM, 100 nM, 1 µM) for 72 hours.[1]

-

-

Assays:

-

Validation Check:

-

CDB-3000 treatment must show a dose-dependent reduction in viability and increase in Caspase-3/7 activity significantly higher than the Progesterone control.

-

References

-

European Medicines Agency (EMA). (2021).[1] Assessment Report: Ulipristal Acetate (EllaOne).[1] Available at: [Link][1]

-

National Institutes of Health (NIH) - PubChem. (2024).[1] N-Desmethyl ulipristal acetate (Compound Summary). Available at: [Link][1]

-

Attardi, B. J., et al. (2004).[1][2] In vitro antiprogestational/antiglucocorticoid activity and progestin and glucocorticoid receptor binding of the putative metabolites and synthetic derivatives of CDB-2914. Journal of Steroid Biochemistry and Molecular Biology.[1][2] Available at: [Link]

-

Courtoy, G. E., & Donnez, J. (2015).[1] Rational basis for the medical treatment of uterine leiomyomas.[1] Frontiers in Pharmacology. Available at: [Link]

-

FDA Center for Drug Evaluation and Research. (2010). Medical Review: Ulipristal Acetate (NDA 022474).[1] Available at: [Link][1][2][3]

Pharmacokinetics of PGL4002 in Human Plasma: A Technical Guide

Executive Summary

PGL4002 (N-mono-demethylated ulipristal acetate) is the primary pharmacologically active metabolite of Ulipristal Acetate (UPA) , a selective progesterone receptor modulator (SPRM) used in emergency contraception (EllaOne) and the management of uterine fibroids (Esmya, Fibristal).

This guide details the pharmacokinetic (PK) behavior of PGL4002 in human plasma, focusing on its bioanalysis, metabolic formation, and clinical exposure profile. Understanding PGL4002 is critical for drug development professionals due to its significant contribution to the parent drug's efficacy and its implication in safety assessments regarding hepatic accumulation.

Chemical Identity & Formation

PGL4002 is formed via the oxidative demethylation of the parent compound, UPA, primarily catalyzed by the CYP3A4 isoenzyme. Unlike many metabolites which are detoxification products, PGL4002 retains high affinity for the progesterone receptor, contributing significantly to the net pharmacodynamic effect.

-

Parent Compound: Ulipristal Acetate (PGL4001)

-

Chemical Name: 17α-acetoxy-11β-[4-(N-methylamino)phenyl]-19-norpregna-4,9-diene-3,20-dione

-

Molecular Formula:

-

Molecular Weight: ~461.6 Da (Parent UPA: 475.6 Da)

-

Pharmacological Activity: Active (Progesterone Antagonist)

Metabolic Pathway Diagram

The following diagram illustrates the stepwise N-demethylation pathway mediated by hepatic CYP450 systems.

Figure 1: Hepatic metabolic pathway of Ulipristal Acetate (UPA) to its metabolites PGL4002 and PGL4004.

Bioanalytical Methodology (LC-MS/MS)

Recommended Assay Protocol

-

Matrix: Human Plasma (

or Lithium Heparin). -

Sample Preparation: Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for this analyte class, providing cleaner baselines and lower Limits of Quantitation (LOQ).

-

Extraction Solvent: Methyl tert-butyl ether (MTBE) or Hexane:Ethyl Acetate (80:20 v/v).

-

-

Chromatography:

-

Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase: Gradient elution using Ammonium Formate (aq) and Acetonitrile.

-

-

Mass Spectrometry:

Bioanalytical Workflow

Figure 2: Optimized bioanalytical workflow for the extraction and quantification of PGL4002.

Pharmacokinetic Profile

The pharmacokinetics of PGL4002 are characterized by formation-rate limited kinetics, extensive binding to plasma proteins, and a long elimination half-life that parallels the parent drug.

Quantitative Summary (Human Plasma)

The following data represents typical values observed after multiple daily doses (steady state) of Ulipristal Acetate.

| Parameter | Definition | Value (Approx.) | Notes |

| Time to Max Concentration | 0.75 – 1.5 h | Similar to parent UPA; delayed by high-fat food. | |

| Elimination Half-life | 30 – 40 hours | Long half-life leads to accumulation. | |

| Exposure Ratio | ~0.33 – 0.40 | PGL4002 exposure is approx. 40% of parent. | |

| Protein Binding | Fraction Bound | > 98% | Highly bound to albumin/AAG. |

| Accumulation | Accumulation Ratio ( | ~2.0 – 3.0 | Significant accumulation upon daily dosing. |

Absorption & Formation

-

Appearance: PGL4002 appears in plasma rapidly following UPA administration, with a

occurring shortly after the parent drug (median ~1 hour). -

Food Effect: Administration with a high-fat meal lowers the

and delays the

Metabolism & Elimination

-

CYP3A4 Dependency: The formation of PGL4002 is strictly dependent on CYP3A4. Co-administration with strong CYP3A4 inhibitors (e.g., ketoconazole) significantly increases UPA exposure while potentially altering the PGL4002 ratio depending on the inhibition of downstream elimination.

-

Further Metabolism: PGL4002 is further demethylated to PGL4004 (N-di-demethylated), which is pharmacologically inactive.[4]

-

Excretion: Elimination is predominantly fecal via the bile; renal excretion is negligible (<10%).

Clinical Safety & Toxicology Implications

The pharmacokinetic properties of PGL4002—specifically its long half-life and hepatic metabolism—are central to safety discussions regarding Ulipristal Acetate.

-

Hepatic Accumulation: Due to the long

, PGL4002 accumulates significantly with daily dosing (e.g., for uterine fibroids).[6] This accumulation has been investigated as a potential factor in cases of idiosyncratic drug-induced liver injury (DILI).[6] -

Dose Proportionality: PGL4002 exposure increases slightly more than proportionally with increasing UPA doses (non-linear kinetics at supratherapeutic doses), likely due to saturation of elimination pathways.

-

Drug-Drug Interactions (DDI):

-

Inducers (Rifampicin): Drastically reduce plasma concentrations of both UPA and PGL4002, rendering the drug ineffective.

-

Inhibitors (Erythromycin/Ketoconazole): Increase exposure, necessitating dose adjustments or avoidance.

-

References

-

European Medicines Agency (EMA). (2012).[7] Assessment Report: Esmya (Ulipristal Acetate). Procedure No. EMEA/H/C/002041. Link

-

Pohl, O., et al. (2013). "Ulipristal acetate: safety and pharmacokinetics following multiple doses of 10–50 mg per day." Journal of Clinical Pharmacy and Therapeutics, 38(4), 320-327.

-

Attardi, B. J., et al. (2004). "In vitro antiprogestational/antiglucocorticoid activity and progestin receptor binding of the putative metabolites and synthetic derivatives of CDB-2914, ulipristal acetate." Journal of Steroid Biochemistry and Molecular Biology, 88(3), 277-288.

-

TGA Australia. (2013). Australian Public Assessment Report for Ulipristal acetate.Link

-

Gainer, E., & Pohl, O. (2020). "Liver Injury with Ulipristal Acetate: Exploring the Underlying Pharmacological Basis." Drug Safety, 43, 893–903.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Redirecting [linkinghub.elsevier.com]